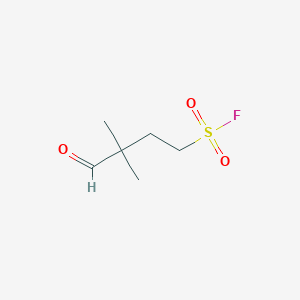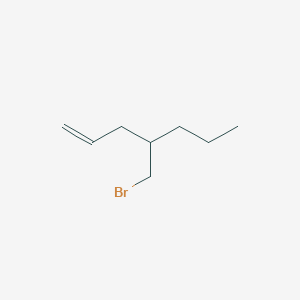
4-(Bromomethyl)hept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)hept-1-ene is an organic compound with the molecular formula C8H15Br. It is a brominated alkene, characterized by the presence of a bromomethyl group attached to the fourth carbon of a heptene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Bromomethyl)hept-1-ene can be synthesized through several methods. One common approach involves the bromination of hept-1-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds via a radical mechanism, where the bromine radical adds to the double bond, followed by hydrogen abstraction to form the bromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)hept-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of alcohols, ethers, or amines, respectively.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium alkoxides, or amines in polar solvents like ethanol or water.
Electrophilic Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in non-polar solvents like carbon tetrachloride or dichloromethane.
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in solvents like dichloromethane or acetone.
Major Products Formed
Substitution: Alcohols, ethers, or amines.
Addition: Dihalides or haloalkanes.
Oxidation: Epoxides or diols.
Scientific Research Applications
4-(Bromomethyl)hept-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the synthesis of bioactive molecules and probes for studying biological processes.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)hept-1-ene in chemical reactions involves the formation of reactive intermediates such as bromonium ions or radicals. These intermediates facilitate the addition or substitution reactions by interacting with nucleophiles or electrophiles. The molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)hept-1-ene: Similar structure but with a chlorine atom instead of bromine.
4-(Iodomethyl)hept-1-ene: Similar structure but with an iodine atom instead of bromine.
4-(Methyl)hept-1-ene: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness
4-(Bromomethyl)hept-1-ene is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The bromine atom also influences the compound’s reactivity in electrophilic addition and oxidation reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H15Br |
|---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
4-(bromomethyl)hept-1-ene |
InChI |
InChI=1S/C8H15Br/c1-3-5-8(7-9)6-4-2/h3,8H,1,4-7H2,2H3 |
InChI Key |
OCXCPOOBLGEDLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC=C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


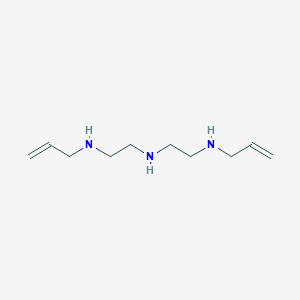
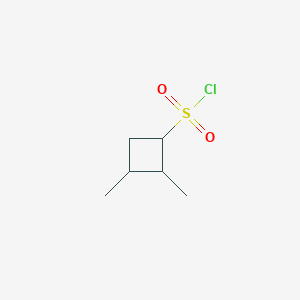
![3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride](/img/structure/B13204737.png)
![1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13204744.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid](/img/structure/B13204746.png)

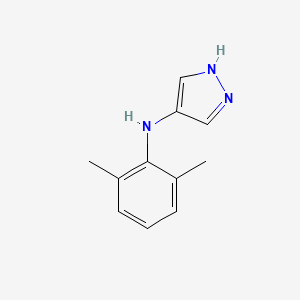

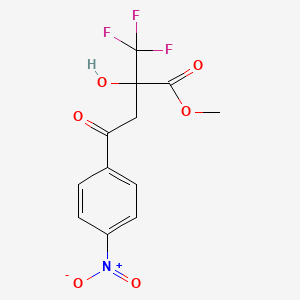


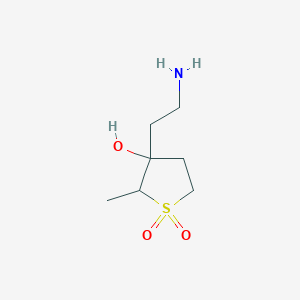
![3-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxolan-3-ol](/img/structure/B13204805.png)
